Cas no 577763-02-1 (3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine)

3-(3-Methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound featuring a fused triazolo-thiadiazine core, which imparts unique electronic and steric properties. This structure is of interest in medicinal chemistry due to its potential as a scaffold for bioactive molecules, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. The presence of both phenyl and methylphenyl substituents enhances its lipophilicity, improving membrane permeability and binding affinity to biological targets. Its rigid polycyclic framework contributes to stability and selectivity in interactions with enzymes or receptors. The compound's synthetic versatility allows for further functionalization, making it a valuable intermediate in pharmaceutical research and drug discovery.
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine structure
577763-02-1 structure
Product name:3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS No:577763-02-1
MF:C17H14N4S
MW:306.384861469269
CID:5475642

3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
    • Inchi: 1S/C17H14N4S/c1-12-6-5-9-14(10-12)16-18-19-17-21(16)20-15(11-22-17)13-7-3-2-4-8-13/h2-10H,11H2,1H3
    • InChI Key: MVCRJTYRSKOGAB-UHFFFAOYSA-N
    • SMILES: S1CC(C2=CC=CC=C2)=NN2C(C3=CC=CC(C)=C3)=NN=C12

3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2627-0293-5μmol
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
577763-02-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2627-0293-5mg
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
577763-02-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2627-0293-20μmol
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
577763-02-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2627-0293-15mg
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
577763-02-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2627-0293-1mg
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
577763-02-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2627-0293-2μmol
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
577763-02-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2627-0293-3mg
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
577763-02-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2627-0293-2mg
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
577763-02-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2627-0293-25mg
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
577763-02-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2627-0293-4mg
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
577763-02-1 90%+
4mg
$66.0 2023-05-16

Additional information on 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Professional Introduction to Compound with CAS No. 577763-02-1 and Product Name: 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

The compound with the CAS number 577763-02-1 and the product name 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates multiple nitrogen and sulfur atoms, which contribute to its unique chemical properties and reactivity. These features make it a valuable scaffold for further chemical modifications and biological evaluations.

In recent years, there has been growing interest in triazolo[3,4-b][1,3,4]thiadiazine derivatives due to their demonstrated efficacy in various pharmacological contexts. The presence of both triazole and thiadiazine rings in the molecular structure of this compound endows it with enhanced binding affinity to biological targets. This dual functionality has been exploited in the design of novel compounds targeting inflammatory pathways, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential role in modulating enzymatic activity. The nitrogen-rich heterocycles in its structure are known to interact with key enzymes involved in metabolic pathways. Preliminary studies have suggested that derivatives of 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory response. These findings align with the broader trend in drug discovery towards identifying molecules that can selectively inhibit these pathways without significant side effects.

The aromatic substituents present in this compound’s structure—specifically the 3-methylphenyl and phenyl groups—play a crucial role in determining its pharmacokinetic properties. These groups contribute to the molecule’s lipophilicity, which is a critical factor in drug absorption and distribution within the body. Additionally, they may influence binding interactions with target proteins by providing specific recognition sites. The combination of these structural elements makes this compound a versatile platform for medicinal chemists seeking to develop novel therapeutics.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of complex molecules like 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Molecular docking studies have been particularly useful in identifying potential binding pockets on target proteins. These studies have revealed that the compound’s triazole and thiadiazine moieties can effectively engage with key residues on enzymes such as COX-2 and 5-lipoxygenase (5-LOX). This has provided valuable insights into how structural modifications might enhance its therapeutic potential.

The synthesis of this compound involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the triazole and thiadiazine rings, followed by functional group transformations to introduce the aromatic substituents. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the carbon-carbon bonds that define its core structure. These synthetic strategies not only demonstrate the feasibility of producing this compound but also offer insights into how similar scaffolds can be accessed for future research.

From a regulatory perspective, compounds like 577763-02-1 must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. Current research efforts are focused on optimizing its pharmacokinetic profile through structural modifications designed to improve bioavailability and reduce toxicity. Preclinical studies are underway to evaluate its effects on various disease models, with particular attention paid to its potential as an anti-inflammatory agent.

The broader significance of this compound lies in its contribution to the ongoing development of novel heterocyclic drugs. The integration of triazole and thiadiazine moieties into a single molecular framework represents an innovative approach to drug design. As our understanding of biological pathways continues to evolve, compounds like 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine will serve as valuable tools for exploring new therapeutic strategies.

In conclusion,577763-02-1 is a structurally complex and biologically intriguing molecule with significant potential for further development in pharmaceutical chemistry. Its unique combination of heterocyclic rings and aromatic substituents makes it a promising candidate for modulating key enzymatic pathways involved in inflammation and other disease processes. Continued research into its properties and applications will undoubtedly contribute to advancements in drug discovery and development.

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